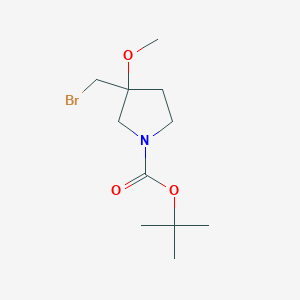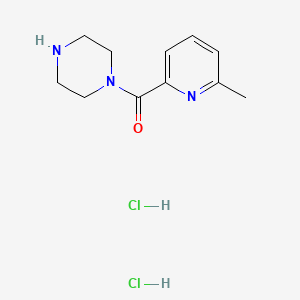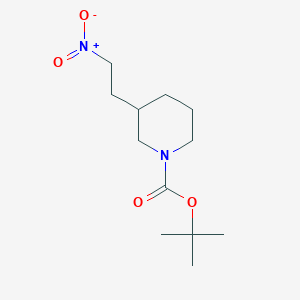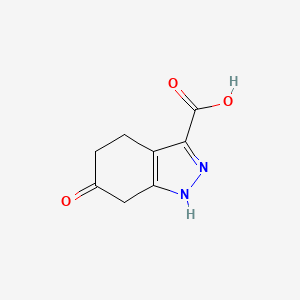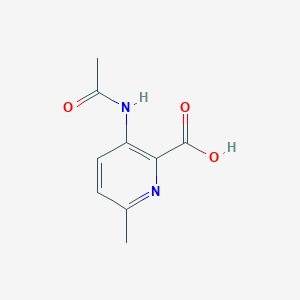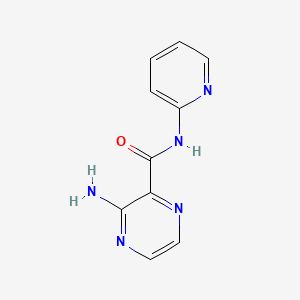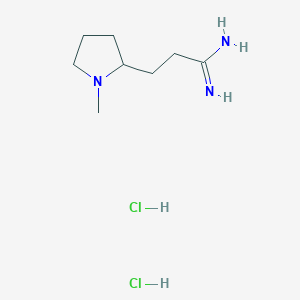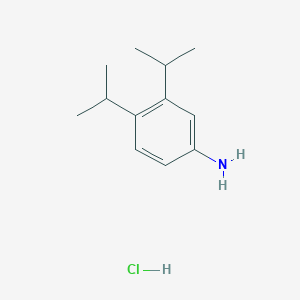
3,4-Bis(propan-2-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C12H20ClN. It is also known by its IUPAC name, 3,4-diisopropylaniline hydrochloride. This compound is characterized by the presence of two isopropyl groups attached to the benzene ring at the 3 and 4 positions, along with an aniline group and a hydrochloride salt. It is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(propan-2-yl)aniline hydrochloride typically involves the alkylation of aniline with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base and isopropyl bromide or chloride as the alkylating agent. The reaction is usually performed in an organic solvent such as ethanol or acetone, and the product is isolated by acidification with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. The final product is typically purified through recrystallization or distillation to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Corresponding amines or other reduced forms.
Substitution: Nitro, sulfonic, or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3,4-Bis(propan-2-yl)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Bis(propan-2-yl)aniline hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved can vary, but it often affects cellular processes by binding to specific proteins or altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Bis(propan-2-yl)aniline: Similar structure but with isopropyl groups at the 2 and 4 positions.
2,6-Diisopropylaniline: Isopropyl groups at the 2 and 6 positions.
4-Isopropylaniline: Single isopropyl group at the 4 position.
Uniqueness
3,4-Bis(propan-2-yl)aniline hydrochloride is unique due to the specific positioning of the isopropyl groups, which can influence its chemical reactivity and physical properties. This unique structure can result in distinct interactions with other molecules and different applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H20ClN |
|---|---|
Poids moléculaire |
213.75 g/mol |
Nom IUPAC |
3,4-di(propan-2-yl)aniline;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-8(2)11-6-5-10(13)7-12(11)9(3)4;/h5-9H,13H2,1-4H3;1H |
Clé InChI |
ITHBVPVQQLNAOA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)N)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)

